molecular formula C18H19BO2S3 B1591657 4,4,5,5-tetramethyl-2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane CAS No. 849062-17-5

4,4,5,5-tetramethyl-2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane

Cat. No.: B1591657
CAS No.: 849062-17-5
M. Wt: 374.4 g/mol
InChI Key: FIUQKESHHZFUGG-UHFFFAOYSA-N
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Description

2-([2,2’:5’,2’'-Terthiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a terthiophene moiety, which is a trimer of thiophene, and a dioxaborolane group. The terthiophene unit is known for its electronic properties, making this compound of interest in various scientific fields, particularly in materials science and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([2,2’:5’,2’'-Terthiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the coupling of a terthiophene derivative with a boronic ester. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the use of a terthiophene bromide and a boronic ester in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-([2,2’:5’,2’'-Terthiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The terthiophene unit can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The boronic ester group can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran are commonly used in cross-coupling reactions.

Major Products

    Oxidation: Sulfoxides or sulfones of the terthiophene unit.

    Reduction: Dihydro derivatives of the terthiophene unit.

    Substitution: Various substituted terthiophenes depending on the coupling partner used.

Scientific Research Applications

2-([2,2’:5’,2’'-Terthiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Organic Electronics: Used as a building block for organic semiconductors and conductive polymers.

    Materials Science: Employed in the synthesis of novel materials with unique electronic properties.

    Chemical Sensors: Utilized in the development of sensors for detecting various analytes.

    Photovoltaics: Incorporated into organic solar cells to enhance their efficiency.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and insecticidal properties.

Comparison with Similar Compounds

Similar Compounds

    2,2’5’,2’'-Terthiophene: A simpler analog without the boronic ester group, used in similar applications but with different reactivity.

    2,2’-Bithiophene: A dimer of thiophene, also used in organic electronics and materials science.

    Polythiophene: A polymeric form of thiophene, widely used in conductive polymers and organic electronics.

Uniqueness

2-([2,2’:5’,2’'-Terthiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both the terthiophene and boronic ester groups. This combination imparts distinct electronic properties and reactivity, making it a versatile compound for various scientific applications.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BO2S3/c1-17(2)18(3,4)21-19(20-17)16-10-9-15(24-16)14-8-7-13(23-14)12-6-5-11-22-12/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUQKESHHZFUGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3=CC=C(S3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BO2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584577
Record name 4,4,5,5-Tetramethyl-2-([1~2~,2~2~:2~5~,3~2~-terthiophen]-1~5~-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849062-17-5
Record name 4,4,5,5-Tetramethyl-2-[2,2′:5′,2′′-terthiophen]-5-yl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849062-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,5,5-Tetramethyl-2-([1~2~,2~2~:2~5~,3~2~-terthiophen]-1~5~-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-tetramethyl-2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane
Reactant of Route 2
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4,4,5,5-tetramethyl-2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
4,4,5,5-tetramethyl-2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
4,4,5,5-tetramethyl-2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
4,4,5,5-tetramethyl-2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
4,4,5,5-tetramethyl-2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane

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